

Independent Validation of Celyad's CAR T-Cell Therapies: A Comparative Guide

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This guide provides an objective comparison of the clinical performance of Celyad Oncology's Chimeric Antigen Receptor (CAR) T-cell therapies, CYAD-01 and CYAD-211, with alternative treatments. The information is based on independently published clinical trial data to support informed research and development decisions.

Executive Summary

Celyad Oncology has been developing CAR T-cell therapies utilizing the Natural Killer Group 2D (NKG2D) receptor and short hairpin RNA (shRNA) technology. This guide evaluates the clinical data from their key programs, CYAD-01 and CYAD-211, and compares them against other CAR T-cell therapies in similar indications. While Celyad's therapies have shown acceptable safety profiles, the clinical efficacy has varied, leading to the discontinuation of the CYAD-01 program. In contrast, alternative allogeneic CAR T-cell therapies for multiple myeloma and CAR T-cell therapies for colorectal cancer have demonstrated promising response rates in early-phase trials.

Data Presentation: Comparative Clinical Trial Data

The following tables summarize the key quantitative data from clinical trials of Celyad's CAR T-cell therapies and their alternatives.

Table 1: Celyad's CAR T-Cell Therapies - Clinical Trial Data

Therapy	Target	Indication	Trial Name	Phase	Overall Response Rate (ORR)	Key Efficacy & Safety Notes
CYAD-01	NKG2D Ligands	Relapsed/ Refractory (r/r) Acute Myeloid Leukemia (AML) & Myelodysplastic Syndromes (MDS)	THINK (NCT03018405)	I	25% (3/12 evaluable patients)[1]	Treatment was well-tolerated but showed limited durability. [1] The program was discontinued.[2] Median follow-up was 118 days.[1][3]
CYAD-211	BCMA & shRNA targeting CD3ζ	r/r Multiple Myeloma	IMMUNICY-1 (NCT04613557)	I	2 partial responses in 8 evaluable patients[4]	Good safety profile with no Graft-versus-Host Disease (GvHD) observed. [5][6] Engraftment was short-lasting.[4] [7] Median progression-free

survival of
18.3
months
has been
reported in
the context
of a
combination
therapy
trial also
mentioned
in the
source.[\[8\]](#)

Table 2: Alternative CAR T-Cell Therapies - Clinical Trial Data

Therapy	Target	Indication	Trial Name	Phase	Overall Response Rate (ORR)	Median Duration of Response (mDOR)
ALLO-715	BCMA	r/r Multiple Myeloma	UNIVERSAL (NCT04093596)	I	70.8% (in the optimal dose group)[9][10]	8.3 months[9][10]
P-BCMA-ALLO1	BCMA	r/r Multiple Myeloma	NCT04960579	I	91% (in optimized lymphodepletion arm)[11]	232 days (for arms with ≥6 months follow-up)[11]
Anti-CEA CAR-T	CEA	Colorectal Cancer with Liver Metastases	NCT05240950	I	57.14% of patients in the highest dose group were recurrence-free at 2 years[12]	Not yet reported

Experimental Protocols

Below are the methodologies for the key clinical trials cited in this guide.

Celyad Oncology Clinical Trials

- THINK Trial (CYAD-01): This was a Phase I, open-label, dose-escalation study (NCT03018405) in patients with relapsed or refractory AML, MDS, or multiple myeloma.[13][14] The trial evaluated three dose levels of CYAD-01 administered via three infusions at

two-week intervals without preconditioning chemotherapy.[1] The primary endpoint was the assessment of safety and the determination of the recommended Phase II dose.[14]

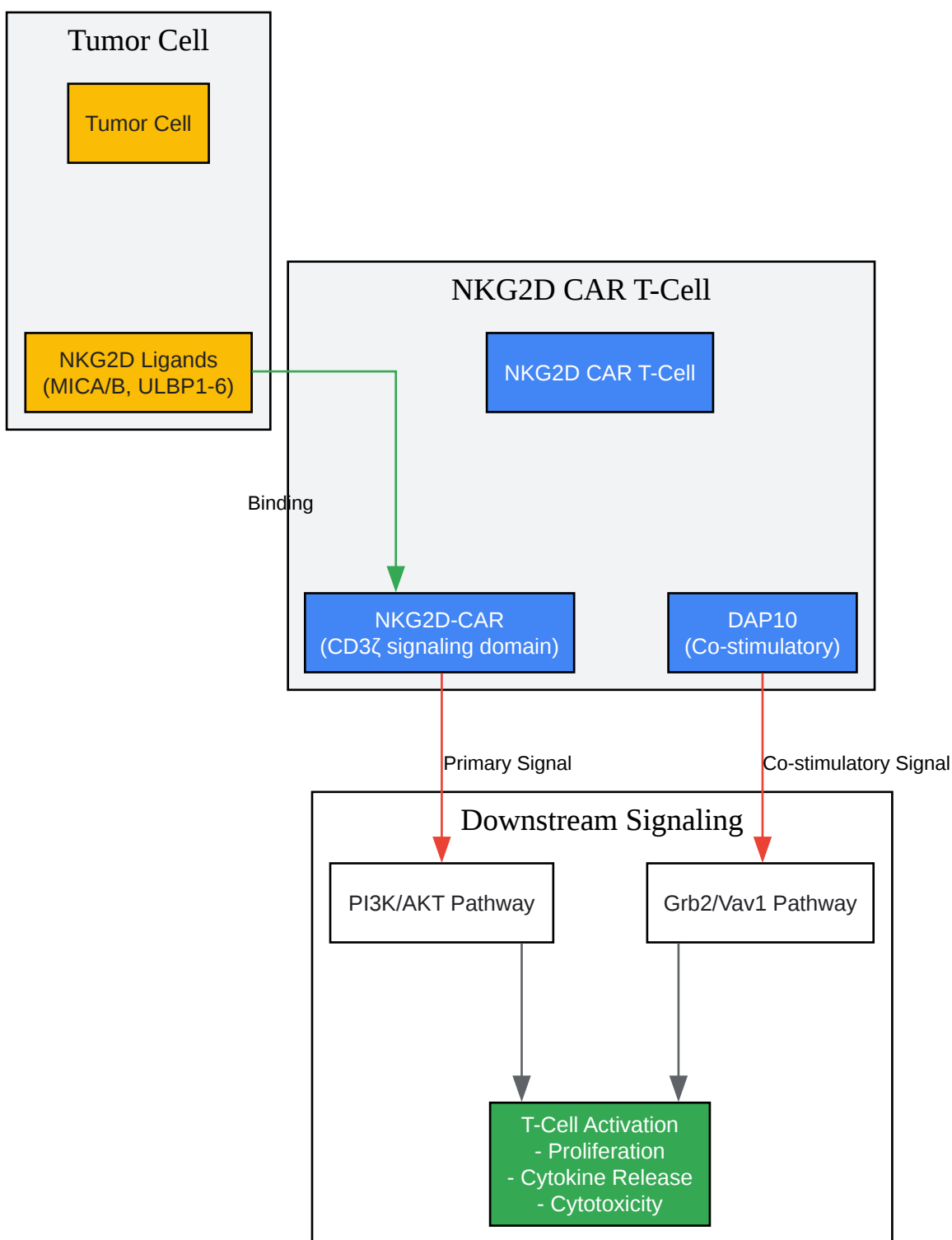
- IMMUNICY-1 Trial (CYAD-211): This is a Phase I, open-label, dose-escalation trial (NCT04613557) in adult patients with relapsed or refractory multiple myeloma.[5][6][7][15] Patients receive a non-myeloablative preconditioning regimen of cyclophosphamide and fludarabine followed by a single infusion of CYAD-211.[5][6][7] The study is designed to evaluate the safety, clinical activity, and cell kinetics of CYAD-211 at three different dose levels.[6][7]

Alternative Therapies Clinical Trials

- UNIVERSAL Trial (ALLO-715): This is a Phase I trial (NCT04093596) evaluating the allogeneic CAR T-cell therapy ALLO-715 in patients with relapsed/refractory multiple myeloma.[10][16] The protocol involves a lymphodepletion regimen containing fludarabine, cyclophosphamide, and ALLO-647 (an anti-CD52 monoclonal antibody) followed by a single infusion of ALLO-715.[10]
- P-BCMA-ALLO1 Phase I Trial: This is an ongoing Phase I/Ib clinical trial (NCT04960579) of P-BCMA-ALLO1 in patients with relapsed/refractory multiple myeloma.[17][18] The study includes multiple arms with varying doses of cyclophosphamide in the lymphodepletion regimen.[18]
- Anti-CEA CAR-T Trial (NCT05240950): This is a Phase I clinical trial evaluating the safety and efficacy of anti-CEA CAR T-cells in patients with colorectal cancer with liver metastases after radical resection.[12][19][20] The study utilizes a dose-escalating design with three dose levels.[12] The primary endpoints are safety and relapse-free survival at 24 months.[12]

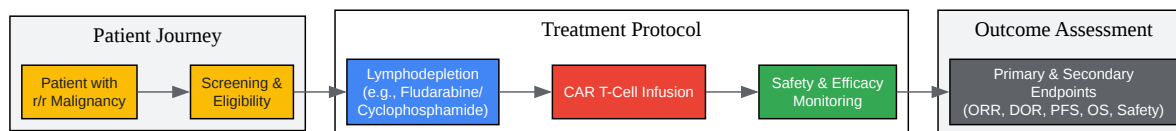
Mandatory Visualization

Signaling Pathways and Experimental Workflows



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Caption: NKG2D CAR T-Cell Signaling Pathway.



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Caption: General Clinical Trial Workflow for CAR T-Cell Therapy.

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